1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated indazole moiety, which is known for its stability and reactivity, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the reaction of 4-fluoroindazole with appropriate reagents to introduce the pyrrolidine and carboxamide functionalities. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indazole moiety can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-fluoro-1H-indazol-3-yl)methanamine: Shares the indazole core but differs in the functional groups attached, leading to different chemical properties and applications.
N-(3-Bromophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure with a bromophenyl group, which can influence its reactivity and biological activity.
Uniqueness
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated indazole moiety enhances its stability and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C15H17FN4O2 |
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Molecular Weight |
304.32 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H17FN4O2/c1-2-6-17-15(22)9-7-12(21)20(8-9)14-13-10(16)4-3-5-11(13)18-19-14/h3-5,9H,2,6-8H2,1H3,(H,17,22)(H,18,19) |
InChI Key |
RXCBXBSVULFRPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C(=CC=C3)F |
Origin of Product |
United States |
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